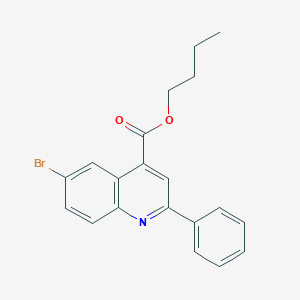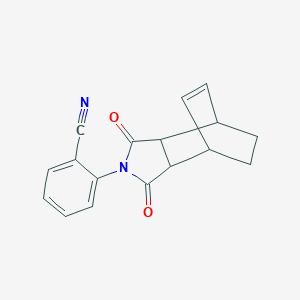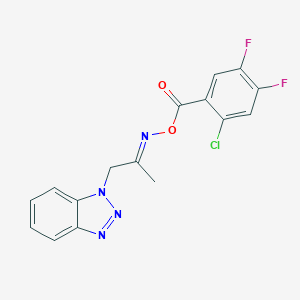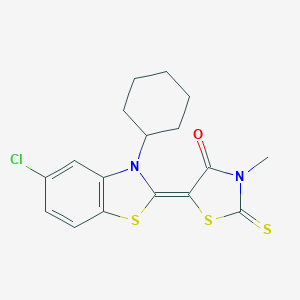
3,5-DIETHYL 4-(3-BROMO-4-METHOXYPHENYL)-1-(4-ETHOXYPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-DIETHYL 4-(3-BROMO-4-METHOXYPHENYL)-1-(4-ETHOXYPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes bromine, methoxy, and ethoxy functional groups attached to a dihydropyridine core
准备方法
The synthesis of 3,5-DIETHYL 4-(3-BROMO-4-METHOXYPHENYL)-1-(4-ETHOXYPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyridine core, followed by the introduction of the bromine, methoxy, and ethoxy groups through various substitution reactions. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
化学反应分析
3,5-DIETHYL 4-(3-BROMO-4-METHOXYPHENYL)-1-(4-ETHOXYPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions, often facilitated by reagents like sodium iodide or potassium fluoride.
Hydrolysis: The ester groups in the compound can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of carboxylic acids and alcohols.
科学研究应用
3,5-DIETHYL 4-(3-BROMO-4-METHOXYPHENYL)-1-(4-ETHOXYPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,5-DIETHYL 4-(3-BROMO-4-METHOXYPHENYL)-1-(4-ETHOXYPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The specific pathways involved depend on the context of its use and the biological system being studied.
相似化合物的比较
3,5-DIETHYL 4-(3-BROMO-4-METHOXYPHENYL)-1-(4-ETHOXYPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be compared with other similar compounds, such as:
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker in the treatment of hypertension and angina.
Amlodipine: Another dihydropyridine calcium channel blocker with a longer duration of action compared to nifedipine.
Nicardipine: A dihydropyridine used for its vasodilatory effects in the treatment of high blood pressure and angina.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
属性
分子式 |
C28H32BrNO6 |
|---|---|
分子量 |
558.5g/mol |
IUPAC 名称 |
diethyl 4-(3-bromo-4-methoxyphenyl)-1-(4-ethoxyphenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H32BrNO6/c1-7-34-21-13-11-20(12-14-21)30-17(4)24(27(31)35-8-2)26(25(18(30)5)28(32)36-9-3)19-10-15-23(33-6)22(29)16-19/h10-16,26H,7-9H2,1-6H3 |
InChI 键 |
IUQCSCNLSADWQG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C(C(=C2C)C(=O)OCC)C3=CC(=C(C=C3)OC)Br)C(=O)OCC)C |
规范 SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C(C(=C2C)C(=O)OCC)C3=CC(=C(C=C3)OC)Br)C(=O)OCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3',5'-DI-TERT-BUTYL-6-CHLORO-2-ETHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1'-CYCLOHEXANE]-2',5'-DIEN-4'-ONE](/img/structure/B388770.png)




![1,8-Dibromo-17-(3-bromo-4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B388780.png)
![N'-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-IODOBENZOHYDRAZIDE](/img/structure/B388781.png)
![1,8-dibromo-17-(5-chloro-2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B388784.png)

![ETHYL (2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-7-METHYL-5-(NAPHTHALEN-1-YL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388786.png)
![ethyl 2-(2-bromo-4-hydroxy-5-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388790.png)
![2-(DIPHENYLAMINO)-5-[(2Z)-5-METHOXY-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B388791.png)

![2-(1,5-Dinitro-3-azoniabicyclo[3.3.1]non-6-en-3-yl)acetate](/img/structure/B388793.png)
